molecular formula C6H11F3O2 B6323166 2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL CAS No. 1262415-59-7

2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL

Cat. No.: B6323166
CAS No.: 1262415-59-7
M. Wt: 172.15 g/mol
InChI Key: LKZMLQCGRZKMFU-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL is a chemical compound with the molecular formula C6H11F3O2 and a molecular weight of 172.15 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a propanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of 2-methylpropan-2-ol with 2,2,2-trifluoroethanol under acidic or basic conditions . The reaction can be catalyzed by strong acids such as sulfuric acid or strong bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce simpler alcohols .

Scientific Research Applications

2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced interaction with biological targets and stability under various conditions .

Properties

IUPAC Name

2-methyl-1-(2,2,2-trifluoroethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O2/c1-5(2,10)3-11-4-6(7,8)9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZMLQCGRZKMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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